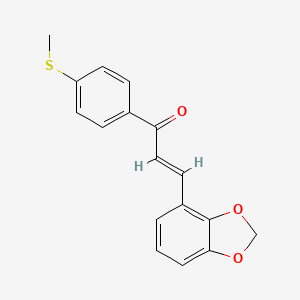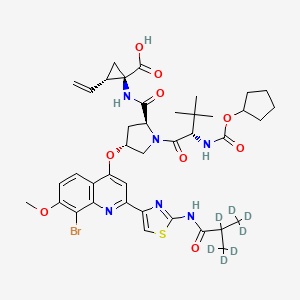![molecular formula C21H20N2O3 B12412180 (E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a conjugated system with both phenolic and indole moieties, making it an interesting subject for research in organic chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Coupling with the Phenolic Compound: The indole derivative is then coupled with a phenolic compound through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.
Formation of the Conjugated System: The final step involves the formation of the conjugated system through an aldol condensation reaction, where the intermediate product is treated with an aldehyde under basic conditions to form the (E)-configuration of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The conjugated double bond can be reduced to a single bond using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, controlled temperature and pH.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced forms of the conjugated system.
Substitution: Nitrated or sulfonated derivatives of the phenolic compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its conjugated system makes it a candidate for organic electronic materials.
Biology
In biological research, (E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological pathways could lead to the development of new treatments for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry
In industry, this compound may be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of (E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenolic and indole moieties allow it to interact with enzymes, receptors, and other proteins, potentially modulating their activity. This compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their catalytic activity.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Antioxidant Activity: The phenolic groups can scavenge free radicals, providing antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylacetic Acid: Shares the phenolic structure but lacks the indole moiety.
Indole-3-carbinol: Contains the indole structure but lacks the phenolic groups.
Curcumin: Contains a similar conjugated system but with different functional groups.
Uniqueness
(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one is unique due to its combination of phenolic and indole structures, providing a distinct set of chemical and biological properties
Eigenschaften
Molekularformel |
C21H20N2O3 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20N2O3/c1-13-21-16(15-4-2-3-5-17(15)22-21)10-11-23(13)20(26)9-7-14-6-8-18(24)19(25)12-14/h2-9,12-13,22,24-25H,10-11H2,1H3/b9-7+ |
InChI-Schlüssel |
DVNRFULMEKPACO-VQHVLOKHSA-N |
Isomerische SMILES |
CC1C2=C(CCN1C(=O)/C=C/C3=CC(=C(C=C3)O)O)C4=CC=CC=C4N2 |
Kanonische SMILES |
CC1C2=C(CCN1C(=O)C=CC3=CC(=C(C=C3)O)O)C4=CC=CC=C4N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


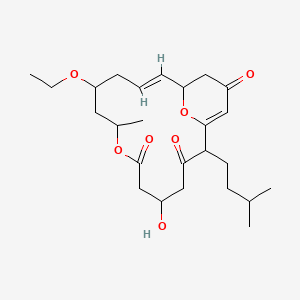
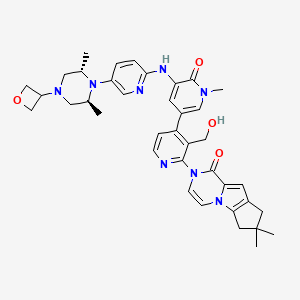

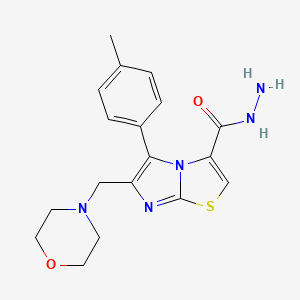

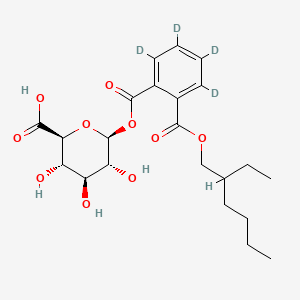
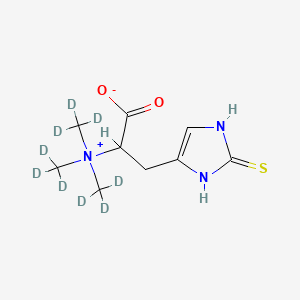
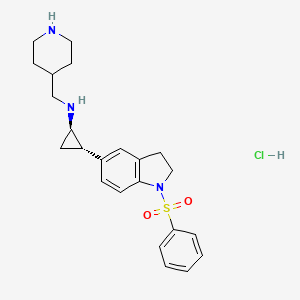
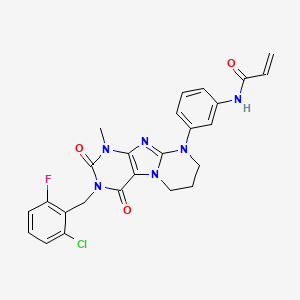
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)


